molecular formula C20H19FN6O B5598430 5-fluoro-2-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole

5-fluoro-2-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole

Cat. No. B5598430
M. Wt: 378.4 g/mol
InChI Key: IDTGIOQFXQNCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-fluoro-2-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole” is a complex organic molecule that contains several heterocyclic moieties, including pyrrole, pyrazole, and benzimidazole . The presence of these moieties suggests that this compound might have diverse chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The pyrrole ring is a five-membered ring with one nitrogen atom, the pyrazole ring is a five-membered ring with two nitrogen atoms, and the benzimidazole ring is a fused ring structure containing a benzene ring and an imidazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them. The pyrrole, pyrazole, and benzimidazole rings can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the heterocyclic rings and the fluorine atom might contribute to its polarity, solubility, and reactivity .

Scientific Research Applications

Synthetic Applications

The compound is part of a broader class of benzimidazoles, which are crucial in synthetic organic chemistry due to their versatility in forming various complex molecules. For instance, benzimidazoles have been synthesized via condensation reactions in the presence of nitrobenzene, which is a method that could potentially be applied to synthesize compounds analogous to 5-fluoro-2-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole (Yadagiri & Lown, 1990).

Biological Studies

In the realm of biological applications, the structural motifs present in this compound, such as the pyrazole and pyrrolidinyl groups, have been explored for their biological activities. For instance, pyrazolopyrimidine derivatives have shown promise in binding to the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes, suggesting potential utility in neuroinflammation PET imaging (Damont et al., 2015).

Material Science

Fluorinated compounds, such as the one , often exhibit unique physical and chemical properties that make them valuable in material science applications. For example, fluorinated pyrazolo-pyridines have been investigated for their electrochemical properties in ionic liquids, which could offer insights into developing new materials with specific electrochemical characteristics (Costea et al., 2014).

properties

IUPAC Name

[2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O/c1-26-8-2-4-17(26)15-11-16(25-24-15)20(28)27-9-3-5-18(27)19-22-13-7-6-12(21)10-14(13)23-19/h2,4,6-8,10-11,18H,3,5,9H2,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTGIOQFXQNCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)N3CCCC3C4=NC5=C(N4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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